Synthetic Versatility: 2-Chloroethyl Ester as a Superior Electrophilic Intermediate
The 2-chloroethyl ester provides a reactive alkyl halide moiety absent in other common esters. This enables subsequent derivatization to create complex bifunctional molecules. For instance, the conceptually similar intermediate 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) was synthesized by leveraging an electrophilic ester intermediate, demonstrating the feasibility of this strategy [1]. In the 28-ester panel by Czerwoniec et al., structural modifications to the ester group were proven to significantly alter biological outcomes, though specific phytotoxicity data for the 2-chloroethyl variant remains unpublished [2].
| Evidence Dimension | Presence of a primary alkyl halide leaving group on the ester chain |
|---|---|
| Target Compound Data | Contains a 2-chloroethyl group, acting as an electrophile for SN2 reactions |
| Comparator Or Baseline | Methyl, ethyl, isopropyl, and tert-butyl esters lack a displaceable halide leaving group |
| Quantified Difference | Qualitative binary difference: Functional handle present vs. absent; enables distinct synthetic pathways |
| Conditions | Standard organic synthesis; nucleophilic substitution conditions (e.g., with amines, thiols) |
Why This Matters
For procurement, this unique reactivity makes the compound indispensable for synthesizing next-generation elicitor conjugates, a role that simple alkyl esters cannot fulfill.
- [1] Qian, Z.G., Zhao, Z.J., Xu, Y., Qian, X., & Zhong, J.J. (2006). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Applied Microbiology and Biotechnology, 71(2), 164-167. View Source
- [2] Czerwoniec, P., Szymkowiak, J., & Smiglak, M. (2021). Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases. Open Chemistry, 19(1), 1108-1115. View Source
